REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([NH2:12])=[C:10]2[C:5]([C:6]([CH3:16])([CH3:15])[C:7](=[O:14])[NH:8][C:9]2=[O:13])=[CH:4][C:3]=1[Br:17].[CH3:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[CH:21][C:20]=1[N+:27]([O-:29])=[O:28].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>CC#N.CN(C=O)C>[Br:17][C:3]1[C:2]2[N:1]=[C:23]([C:22]3[CH:25]=[CH:26][C:19]([CH3:18])=[C:20]([N+:27]([O-:29])=[O:28])[CH:21]=3)[NH:12][C:11]=2[C:10]2[C:9](=[O:13])[NH:8][C:7](=[O:14])[C:6]([CH3:15])([CH3:16])[C:5]=2[CH:4]=1
|
Name
|
7,8-diamino-6-bromo-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C2C(C(NC(C2=C1N)=O)=O)(C)C)Br
|
Name
|
|
Quantity
|
814.2 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C(NC(C2C2=C1N=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-])=O)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |